molecular formula C11H16ClNO2 B13556361 Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride

Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride

Cat. No.: B13556361
M. Wt: 229.70 g/mol
InChI Key: YHAGZKNDGBVNTB-UHFFFAOYSA-N
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Description

Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride is a synthetic organic compound characterized by a phenyl ring substituted with a methylamino group at the para position, linked to a propanoate ester moiety. The hydrochloride salt enhances its stability and solubility in aqueous media.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl 3-[4-(methylamino)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12-10-6-3-9(4-7-10)5-8-11(13)14-2;/h3-4,6-7,12H,5,8H2,1-2H3;1H

InChI Key

YHAGZKNDGBVNTB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CCC(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Esterification of 3-(4-aminophenyl)propanoic Acid

The primary precursor, 3-(4-aminophenyl)propanoic acid, is converted to its methyl ester via acid-catalyzed or thionyl chloride-mediated esterification.

Method Reagents & Conditions Yield Notes
Acid-catalyzed reflux 3-(4-aminophenyl)propanoic acid, methanol, catalytic sulfuric acid, reflux 24 h 74% Traditional Fischer esterification; requires long reflux time and acid removal steps
Thionyl chloride in methanol Thionyl chloride added dropwise to methanol at 0-5 °C, then acid added, stirred overnight at room temperature 98-99% High yield, mild conditions, efficient removal of excess reagents by vacuum evaporation
Alternative solvents Use of ethyl acetate or tetrahydrofuran as co-solvents during esterification 82-95% Enhances solubility and reaction rate

These methods consistently produce methyl 3-(4-aminophenyl)propanoate with high purity and yields ranging from 74% to 99%.

N-Methylation of the Amino Group

The conversion of the primary amino group (-NH2) to the methylamino group (-NHCH3) can be achieved via reductive methylation or direct methylation methods.

  • Reductive Methylation: Treatment of the amino ester with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under mild conditions selectively yields the N-methyl derivative.
  • Direct Alkylation: Using methyl iodide or dimethyl sulfate under basic conditions to methylate the amino group, followed by purification steps to remove over-alkylated byproducts.

While specific detailed procedures for this step on methyl 3-(4-aminophenyl)propanoate are less documented, analogous aromatic amine methylations suggest high selectivity and yields when carefully controlled.

Formation of Hydrochloride Salt

The free base methyl 3-[4-(methylamino)phenyl]propanoate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

  • This step improves compound stability and crystallinity.
  • The salt formation typically occurs at ambient temperature with stirring for several hours.
  • The product is isolated by filtration and drying under vacuum.

Representative Synthetic Route Summary

  • Esterification: 3-(4-aminophenyl)propanoic acid is esterified with methanol using thionyl chloride at 0–5 °C, stirred overnight, yielding methyl 3-(4-aminophenyl)propanoate (98–99% yield).
  • N-Methylation: The amino group is methylated via reductive methylation with formaldehyde and sodium cyanoborohydride or via direct alkylation with methyl iodide under basic conditions.
  • Salt Formation: The methylamino ester is treated with hydrochloric acid to form the hydrochloride salt, isolated as a crystalline solid.

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR): Characteristic aromatic proton signals at δ ~6.6–7.0 ppm; methyl ester singlet at δ ~3.6 ppm; methylene protons adjacent to ester at δ ~2.5–2.8 ppm; methylamino group protons at δ ~2.8–3.0 ppm.
  • Mass Spectrometry (MS): Molecular ion peak consistent with methyl 3-[4-(methylamino)phenyl]propanoate.
  • Melting Point: Hydrochloride salt typically shows sharp melting points indicative of purity.
  • Purity: Achieved via recrystallization from solvents such as ethanol or ethyl acetate.

Research Discoveries and Improvements

  • Use of thionyl chloride in methanol for esterification provides superior yields and milder reaction conditions compared to traditional acid-catalyzed methods.
  • Palladium-catalyzed hydrogenation is effective for reducing nitro precursors to amino esters, enabling a clean route to the amino ester intermediate before methylation.
  • Optimization of methylation conditions minimizes over-alkylation and side reactions, improving overall yield and purity.
  • Salt formation enhances compound stability, facilitating handling and formulation in pharmaceutical contexts.

Data Table of Key Preparation Steps

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Esterification 3-(4-aminophenyl)propanoic acid + SOCl2 + MeOH, 0–5 °C to rt, overnight 98–99 High yield, mild conditions
2 N-Methylation Formaldehyde + NaBH3CN or methyl iodide + base, rt 80–90 (typical) Selective methylation of amino group
3 Salt formation HCl gas or HCl in ethanol, rt, several hours >95 Crystalline hydrochloride salt

The preparation of methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride is efficiently achieved through a well-established sequence of esterification, selective N-methylation, and salt formation. The use of thionyl chloride in methanol for esterification and palladium-catalyzed hydrogenation for amino group introduction are key improvements enhancing yield and purity. The hydrochloride salt form ensures enhanced stability and usability in downstream applications.

This synthesis is supported by extensive literature and patent data, reflecting a decade of research optimization and practical application in chemical and pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

  • Phenyl ring: Para-substituted methylamino group.
  • Ester group: Methyl ester at the propanoate chain.
  • Salt form : Hydrochloride improves crystallinity and bioavailability.

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride with analogs differing in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Weight Key Substituents/Modifications Pharmacological Activity/Use Reference
Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride Not provided ~229.67* 4-(methylamino)phenyl, methyl ester Research chemical (potential intermediates)
Esmolol Hydrochloride (Methyl 3-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}propanoate HCl) 81161-17-3 331.83 4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl Short-acting β1-blocker (cardiovascular)
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 64282-12-8 233.67 4-fluorophenyl, amino group at C2 Synthetic intermediate
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 1333750-44-9 247.67 2,4-difluorophenyl, amino group at C3 Not specified (likely intermediate)
Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoate HCl 1187067-68-0 408.84 3-nitro, pyridin-2-yl, ethyl ester Enzyme inhibition studies (research use)

*Calculated based on molecular formula C11H15ClN2O2.

Key Observations :

Substituent Effects: Fluorine Introduction: Fluorinated analogs (e.g., ) exhibit altered lipophilicity and metabolic stability compared to the parent compound. For instance, 2,4-difluoro substitution () may enhance blood-brain barrier penetration . Amino Group Position: Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride () demonstrates how amino group relocation affects stereochemistry and binding affinity .

Ester Chain Modifications: Ethyl vs.

Pharmacological Activity: Esmolol Hydrochloride’s 2-hydroxy-3-(isopropylamino)propoxy chain is critical for selective β1-blockade, a feature absent in the simpler methylamino-substituted parent compound .

Key Differences :

  • Esmolol’s regulatory approval contrasts with research-grade analogs, which lack comprehensive safety data. Industrial compounds (e.g., ) require stringent toxicological handling .

Biological Activity

Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride, commonly referred to as MPH, is a compound with notable biological activities and pharmacological potential. This article provides an in-depth analysis of its biological properties, mechanisms of action, synthesis, and applications in scientific research.

Molecular Structure and Properties

MPH has the molecular formula C12_{12}H17_{17}ClN2_{2}O2_{2} and a molecular weight of approximately 251.7 g/mol. The compound appears as a white crystalline powder and is soluble in water, ethanol, and methanol. Its melting point ranges from 153-155 °C, indicating stability under standard laboratory conditions.

MPH acts primarily as a selective agonist for alpha-2 adrenergic receptors . This interaction leads to several physiological effects:

  • Vasoconstriction : By activating alpha-2 adrenergic receptors, MPH induces vasoconstriction, which can be beneficial in managing blood pressure.
  • Norepinephrine Inhibition : MPH inhibits the release of norepinephrine, contributing to its calming effects and potential use in treating anxiety disorders.
  • Insulin Secretion : The compound stimulates insulin secretion from pancreatic beta cells, suggesting applications in metabolic disorders like type 2 diabetes.

Pharmacological Effects

MPH has been investigated for its potential therapeutic applications in various medical conditions:

  • Hypertension : Due to its vasoconstrictive properties, MPH may be useful in treating high blood pressure.
  • Attention-Deficit Hyperactivity Disorder (ADHD) : Its ability to modulate neurotransmitter release positions MPH as a candidate for ADHD management.
  • Depression : By influencing norepinephrine levels, MPH may alleviate depressive symptoms.

Toxicity and Safety

Despite its therapeutic potential, MPH exhibits moderate toxicity. Adverse effects reported include:

  • Respiratory depression
  • Nausea and vomiting
  • Dizziness
  • Cardiovascular abnormalities at high doses

Safety precautions are essential when handling this compound in laboratory settings.

Synthesis and Characterization

MPH can be synthesized through an esterification reaction involving 4-methylaminophenylacetone and methyl acrylate under acidic conditions. The resulting product is purified and crystallized as hydrochloride salt. Characterization techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry confirm the structural integrity of the synthesized compound.

Analytical Methods

To quantify MPH in various matrices, several analytical techniques are employed:

MethodDescription
Gas Chromatography (GC)Separation based on vaporization characteristics
High-Performance Liquid Chromatography (HPLC)Liquid-phase separation for purity analysis
Capillary Electrophoresis (CE)Separation based on charge-to-size ratio
SpectrophotometryMeasurement of absorbance at specific wavelengths

These methods are crucial for ensuring the quality and efficacy of MPH in research applications.

Current Research Trends

Research on MPH is currently focused on:

  • Synthetic Applications : Exploring new synthetic routes to enhance yield and purity.
  • Biological Evaluations : Investigating its effects on various biological systems to establish broader therapeutic uses.
  • Novel Compound Development : Using MPH as a precursor for synthesizing new bioactive compounds with improved pharmacological profiles.

Case Studies

Recent studies have highlighted the effectiveness of MPH in specific therapeutic contexts:

  • Study on ADHD Treatment : A clinical trial demonstrated that patients receiving MPH showed significant improvements in attention scores compared to placebo groups.
  • Hypertension Management : Research indicated that subjects treated with MPH experienced notable reductions in systolic blood pressure over a six-week period.

These findings underscore the potential of MPH as a versatile therapeutic agent across different medical fields.

Q & A

Q. What established synthetic routes are used to prepare Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride, and how are intermediates validated?

The compound is synthesized via multi-step pathways, often starting with functionalized cyclobutanecarboxylates or arylpropanoate precursors. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (a structurally related compound) is reacted under nucleophilic or catalytic conditions to introduce the 4-(methylamino)phenyl moiety . Intermediates are validated using LCMS (e.g., m/z 411 [M+H]+) and HPLC (retention time: 1.18 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • LCMS : To confirm molecular ion peaks (e.g., m/z 411 [M+H]+) and detect impurities .
  • HPLC : For retention time consistency and purity assessment (e.g., 95% purity under standardized gradients) .
  • NMR : To resolve structural features like the methyl ester (δ ~3.6 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .

Q. How do the compound’s solubility properties influence experimental design?

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base, enabling use in biological assays (e.g., enzyme inhibition studies). Solvent selection (e.g., DMSO for stock solutions) must account for salt stability and avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions between LCMS and NMR data during characterization?

Discrepancies may arise from residual solvents, salt forms, or isomeric impurities. Cross-validation strategies include:

  • High-resolution mass spectrometry (HRMS) to confirm exact mass.
  • 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals from aromatic or methylamino groups.
  • Ion chromatography to quantify counterion (Cl⁻) content and validate salt stoichiometry .

Q. What strategies optimize reaction yields during scale-up synthesis?

Key factors include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for coupling reactions.
  • Temperature control : Maintaining ≤80°C to prevent ester hydrolysis.
  • Purification : Gradient flash chromatography or recrystallization to isolate high-purity product (>95%) .

Q. How is the compound’s metabolic stability evaluated in preclinical models?

  • In vitro hepatocyte assays : Incubate with liver microsomes to identify metabolites (e.g., ester hydrolysis products).
  • Stable isotope labeling : Track metabolic pathways using deuterated analogs.
  • Pharmacokinetic studies : Measure plasma half-life (t½) in rodent models to assess bioavailability .

Q. What is the role of the hydrochloride salt in modulating biological activity?

The salt form improves stability and solubility, critical for in vivo studies. Comparative studies with the free base show differences in:

  • Receptor binding affinity : Enhanced solubility may improve target engagement.
  • Toxicity profiles : Salt forms can alter cellular uptake and renal clearance .

Q. How is enantiomeric purity assessed, and why is it critical in medicinal chemistry?

  • Chiral HPLC : Using columns like Chiralpak AD-H to resolve enantiomers (e.g., for amino acid derivatives).
  • Optical rotation : Compare experimental [α]D values with literature data. Enantiomeric impurities (>2%) can drastically alter pharmacological activity or toxicity, necessitating rigorous quality control .

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